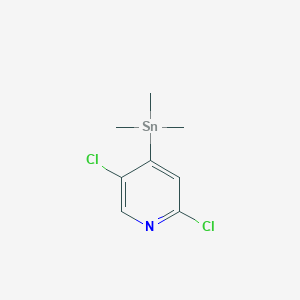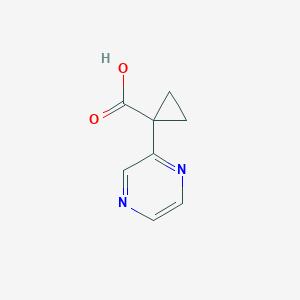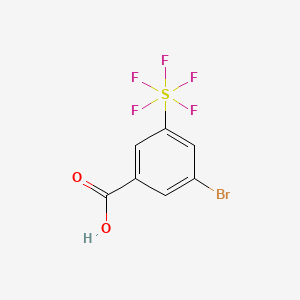
6-(sec-ブチル)ピリミジン-2,4(1H,3H)-ジオン
概要
説明
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound features a sec-butyl group at the 6th position of the pyrimidine ring and two keto groups at the 2nd and 4th positions.
科学的研究の応用
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of action
Some pyrimidines have been found to inhibit the dimerization of inducible nitric oxide synthase .
Biochemical pathways
The inhibition of inflammatory mediators by pyrimidines suggests that they may affect the pathways involving these mediators .
Result of action
Some pyrimidines have been found to exhibit potent anti-inflammatory effects .
生化学分析
Biochemical Properties
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione may have potential anti-inflammatory properties.
Cellular Effects
The effects of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor κB pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione can alter the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can lead to a decrease in inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.
Metabolic Pathways
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. This localization is essential for its role in modulating cellular processes and achieving its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the condensation of urea with β-dicarbonyl compounds.
Introduction of the sec-butyl Group: The sec-butyl group can be introduced via alkylation reactions. This involves the use of sec-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Dione Structure: The keto groups at the 2nd and 4th positions are typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of sec-butyl alcohol or sec-butyl ketone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: sec-butyl alcohol, sec-butyl ketone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
類似化合物との比較
Similar Compounds
Barbituric Acid: A pyrimidine derivative with similar dione structure but without the sec-butyl group.
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Uniqueness
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the sec-butyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems.
特性
IUPAC Name |
6-butan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBWLOBRHGXXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)


![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)



![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)





